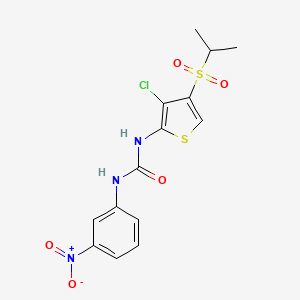![molecular formula C12H12N4 B1223700 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 462067-03-4](/img/structure/B1223700.png)
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
Overview
Description
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it’s essential to note that it belongs to the class of quinolinyl-pyrazoles, which have been studied for their pharmacological properties .
- Quinolinyl-pyrazoles, in general, have been explored for their anticancer and kinase inhibition properties . Therefore, pathways related to cell growth, proliferation, and survival could be involved.
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors, which are crucial for cellular signaling pathways. For instance, this compound has been shown to inhibit the activity of certain protein kinases, thereby modulating signal transduction processes . Additionally, it can bind to specific receptors, influencing cellular responses and metabolic activities .
Cellular Effects
The effects of 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine on cells are profound. It has been observed to influence cell proliferation, differentiation, and apoptosis. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation . The compound also modulates gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . This compound can also interact with DNA and RNA, affecting gene transcription and translation processes . Additionally, it influences the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine have been studied over different time periods. The compound exhibits stability under various conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of 6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, influencing its localization and activity . Understanding these processes is essential for predicting the compound’s pharmacodynamics and potential therapeutic applications .
Subcellular Localization
6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic potential .
Preparation Methods
The synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves the Friedländer condensation reaction. This method includes the condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . The reaction conditions often involve the use of tetrahydrofuran as a solvent medium, followed by cyclization and substitution reactions to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent sensors and other analytical tools.
Comparison with Similar Compounds
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine: Another member of the pyrazoloquinoline family, known for its kinase inhibitory activity.
Quinolinyl-pyrazoles: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
6,7-dimethyl-2H-pyrazolo[3,4-b]quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-6-3-8-5-9-11(13)15-16-12(9)14-10(8)4-7(6)2/h3-5H,1-2H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYLQJMAAYYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(NN=C3N=C2C=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1223617.png)

![N-[4-methyl-5-[2-(2-pyridinylamino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1223620.png)

![2-[(3-cyano-4-phenyl-6-thiophen-2-yl-2-pyridinyl)thio]-N-propan-2-ylacetamide](/img/structure/B1223624.png)
![2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1223625.png)



![(E)-2-Cyano-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-3-[5-(4-nitro-phenyl)-furan-2-yl]-acrylamide](/img/structure/B1223635.png)
![N-(2-furanylmethyl)-2-[3-(1-oxo-2-phenoxyethyl)-1-indolyl]acetamide](/img/structure/B1223637.png)
![ethyl 4-[2-(4-bromo-2-chlorophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B1223638.png)
![1-(2-Hydroxyethyl)chromeno[3,4-d]triazol-4-one](/img/structure/B1223639.png)
![N-(2-furanylmethyl)-2-[4-(phenylmethyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B1223642.png)
